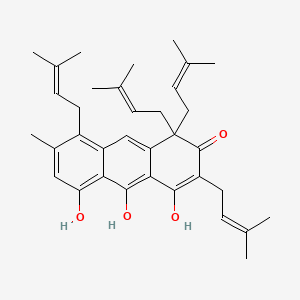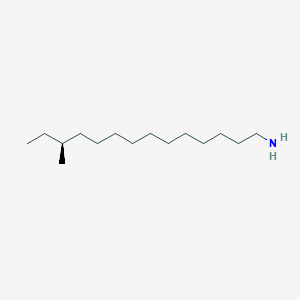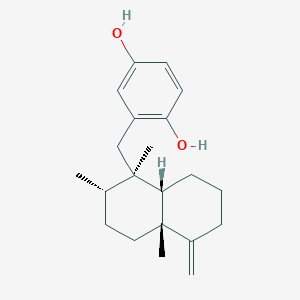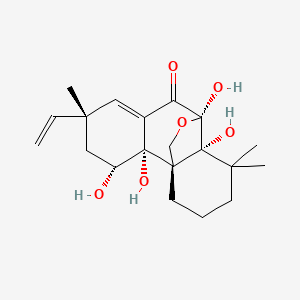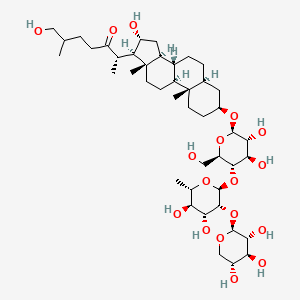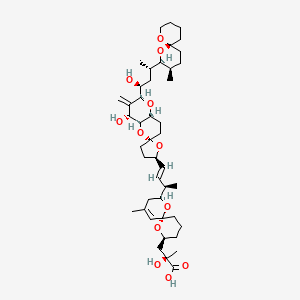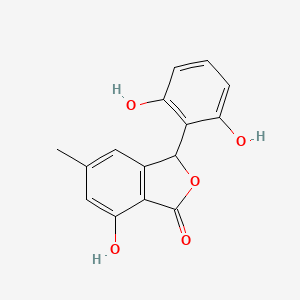
Isopestacin
Vue d'ensemble
Description
Isopestacin is an isobenzofuranone obtained from the endophytic fungus Pestalotiopsis microspora . It’s unique among isobenzofuranones for having a substituted benzene ring attached at the C-3 position of the furanone ring .
Molecular Structure Analysis
While the exact molecular structure of Isopestacin is not explicitly mentioned in the search results, it is known that Isopestacin is an isobenzofuranone with a substituted benzene ring attached at the C-3 position of the furanone ring .
Applications De Recherche Scientifique
Antifungal and Antioxidant Activities
Isopestacin, derived from the endophytic fungus Pestalotiopsis microspora, exhibits both antifungal and antioxidant activities. It is unique among isobenzofuranones for having a substituted benzene ring at the C-3 position of the furanone ring. Its antifungal properties and ability to scavenge superoxide and hydroxyl free radicals have been confirmed through various studies, emphasizing its potential in biomedical applications (Strobel et al., 2002).
Synthesis and Chemical Properties
Research into isopestacin also includes efforts in its chemical synthesis. A study detailed the regiospecific synthesis of isopestacin, highlighting methods in organic chemistry that can be used for producing this compound in a laboratory setting. This is crucial for further biomedical research and potential pharmaceutical applications (Mal, Pahari, & De, 2007).
Bioactive Products from Endophytes
Isopestacin is also significant in the context of bio-prospecting and studying bioactive products from rainforest endophytes. Endophytic microorganisms, like the one producing isopestacin, are a rich source of novel chemical compounds with potential therapeutic applications. This area of research has implications for treating various human health issues, including those caused by drug-resistant pathogens and certain cancers (Strobel, 2002).
Orientations Futures
Endophytic fungi like Pestalotiopsis microspora, which produce Isopestacin, are seen as promising sources of bioactive natural products . The potential of these fungi for drug discovery is being increasingly recognized, and they could play a significant role in the development of new therapeutic agents in the future .
Propriétés
IUPAC Name |
3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRJZYZYVZLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437768 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopestacin | |
CAS RN |
479350-63-5 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



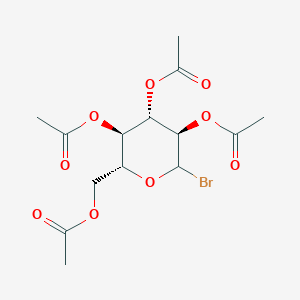
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)
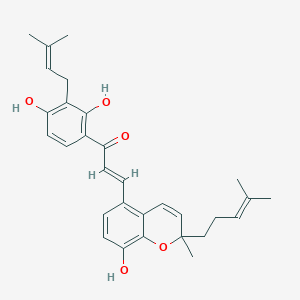
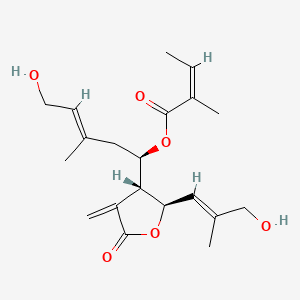
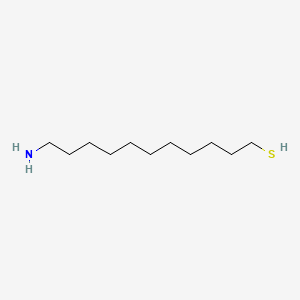
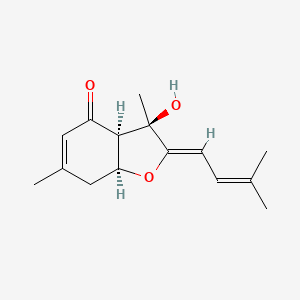
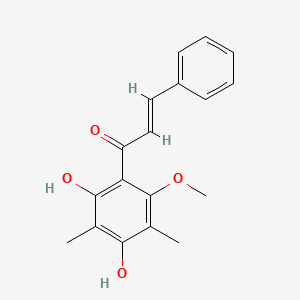
![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)
